molecular formula C17H20ClNO B13892249 [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol

Cat. No.: B13892249
M. Wt: 289.8 g/mol
InChI Key: UFVVZJASNSKCAA-UHFFFAOYSA-N
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Description

[2-chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol ( 2940956-38-5 ) is an organic compound of high interest for chemical and pharmaceutical research. With a molecular formula of C17H20ClNO and a molecular weight of 289.80 , this reagent features a molecular structure with an isopropylphenyl group linked by a methylamino bridge to a chlorophenol ring with a terminal methanol group. The presence of these functional groups makes it a versatile intermediate for synthetic organic chemistry. It is offered with a high purity level of 97% . While specific biological mechanisms are not fully characterized, its structural profile suggests potential as a key building block in the synthesis of more complex molecules for materials science or as a precursor in pharmacological probe development. Researchers value this compound for exploring structure-activity relationships. It is recommended to store the product at 2-8°C to ensure long-term stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

[2-chloro-5-[(4-propan-2-ylphenyl)methylamino]phenyl]methanol

InChI

InChI=1S/C17H20ClNO/c1-12(2)14-5-3-13(4-6-14)10-19-16-7-8-17(18)15(9-16)11-20/h3-9,12,19-20H,10-11H2,1-2H3

InChI Key

UFVVZJASNSKCAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Preparation of 4-Isopropylbenzylamine Intermediate

  • Starting Material: 4-isopropylbenzyl chloride or 4-isopropylbenzaldehyde.
  • Method: Reduction of 4-isopropylbenzaldehyde to 4-isopropylbenzyl alcohol, followed by conversion to 4-isopropylbenzylamine via reductive amination or substitution reactions.
  • Reagents: Sodium borohydride (NaBH4) for reduction; ammonia or amine sources for amination.
  • Conditions: Typically carried out in alcoholic solvents (e.g., isopropyl alcohol) at mild temperatures (50–65°C).
  • Yield: High yields (~85%) reported in similar benzylic amine preparations.

Synthesis of 2-Chloro-5-(hydroxymethyl)aniline Intermediate

  • Starting Material: 2-chloro-5-nitrobenzaldehyde.
  • Method: Reduction of the nitro group to an amino group, maintaining the hydroxymethyl substituent.
  • Reagents: Iron powder with ammonium chloride in aqueous medium or catalytic hydrogenation.
  • Conditions: Stirring at 50°C for 1 hour; monitored by TLC until complete conversion.
  • Purification: Filtration, extraction with dichloromethane, washing, drying over anhydrous sodium sulfate, and recrystallization from methanol.
  • Yield: Moderate to high yields, depending on reaction scale and purity control.

Coupling of 4-Isopropylbenzylamine with 2-Chloro-5-(hydroxymethyl)aniline

  • Method: Nucleophilic substitution or reductive amination to form the benzylamino linkage.
  • Reagents: The amine intermediate and chloro-substituted phenylmethanol derivative.
  • Conditions: Reflux in isopropanol or another suitable solvent, possibly with catalytic acid (e.g., HCl drops) to facilitate amination.
  • Workup: Neutralization, extraction, and chromatographic purification.
  • Yield: Variable; typically 60–80% depending on reaction parameters.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%)
1 4-isopropylbenzaldehyde + NaBH4 in isopropyl alcohol, 50–65°C, 2 h Reduction to 4-isopropylbenzyl alcohol ~85%
2 2-chloro-5-nitrobenzaldehyde + Fe powder + NH4Cl in water, 50°C, 1 h Reduction of nitro to amino group 70–90%
3 4-isopropylbenzylamine + 2-chloro-5-(hydroxymethyl)aniline, reflux in isopropanol with catalytic HCl Formation of benzylamino linkage 60–80%

Analytical and Purification Techniques

  • TLC Monitoring: Used to track reaction progress, especially in reduction and coupling steps.
  • Extraction: Organic solvents such as dichloromethane or toluene employed for isolation.
  • Drying: Over anhydrous sodium sulfate or magnesium sulfate.
  • Recrystallization: Methanol or isopropyl alcohol used to purify final products.
  • Chromatography: Silica gel column chromatography with ethyl acetate-hexane mixtures for further purification.
  • Characterization: NMR (1H, 13C), HRMS, and melting point determination confirm structure and purity.

Notes on Reaction Optimization

  • Reaction temperature control is crucial to avoid side reactions, especially during reduction steps.
  • Use of catalytic acid in coupling improves yield and selectivity.
  • Purity of starting materials significantly affects overall yield and product quality.
  • Extended reaction times may be necessary for complete conversion in amination steps.

Summary Table of Preparation Methods

Preparation Stage Starting Material Reagents Conditions Yield Range Notes
Reduction of 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde NaBH4, isopropyl alcohol 50–65°C, 2 h ~85% Produces 4-isopropylbenzyl alcohol
Reduction of nitro group 2-chloro-5-nitrobenzaldehyde Fe powder, NH4Cl, water 50°C, 1 h 70–90% Yields 2-chloro-5-aminobenzaldehyde
Amination/coupling 4-isopropylbenzylamine + 2-chloro-5-(hydroxymethyl)aniline Reflux in isopropanol, catalytic HCl Reflux, several hours 60–80% Forms target benzylamino compound

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Key Substituents Molecular Features Potential Impact Reference
[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol Chlorine (2-position), hydroxymethyl, 4-isopropylphenyl-methylamino Moderate steric bulk, polar hydroxyl group Balanced lipophilicity; possible metabolic oxidation at hydroxymethyl Target
(E)-2-chloro-5-(3-(2-(3-(1-(methoxyimino)ethyl)phenyl)propan-2-yl)ureido)benzamide (8b) Ureido group, methoxyiminoethyl Increased hydrogen-bonding capacity (ureido), methoxyimino stabilizes conformation Enhanced enzyme inhibition (e.g., Cryptosporidium parvum IMPDH) due to extended interactions
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) Carbonyl, hydroxyl, chlorophenyl High polarity (hydroxyl), planar ketone group Lower membrane permeability; increased solubility in aqueous media
2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol Nitro, ethanolamine Electron-withdrawing nitro group, secondary amine Higher reactivity/toxicity; potential genotoxicity due to nitro group
3-[[2-chloro-5-(3-fluorophenyl)phenyl]methylamino]-2,4-difluoro-phenol Fluorine atoms (3-fluorophenyl, difluorophenol) Enhanced lipophilicity (fluorine), strong dipole moments Improved metabolic stability; stronger target binding via halogen bonds

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to hydroxyl-containing analogs like Impurity A , but fluorine-substituted derivatives (e.g., difluorophenol analogs) exhibit even higher logP values due to fluorine’s hydrophobicity .
  • Metabolic Stability: The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid, similar to ethanolamine derivatives . However, fluorinated analogs resist oxidative metabolism better .
  • Solubility: The absence of ionizable groups in the target compound reduces aqueous solubility relative to urea-containing analogs (e.g., compound 8b) or phenolic impurities .

Bioactivity and Toxicity

  • Enzyme Inhibition : Ureido-containing compound 8b demonstrates potent inhibition of Cryptosporidium parvum IMPDH, attributed to its extended hydrogen-bonding network . The target compound’s simpler structure likely reduces such activity.
  • Toxicity: Nitro-substituted analogs (e.g., 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol) pose higher toxicity risks due to nitro group reduction intermediates, which can form DNA adducts . The target compound lacks such reactive groups, suggesting a safer profile.

Biological Activity

[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the nucleophilic substitution of a chlorinated precursor with an appropriate amine derivative. The process often requires specific conditions such as temperature control and the use of solvents like methanol or dichloromethane to facilitate the reaction.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties by inhibiting receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. For instance, studies have shown that derivatives of this compound can inhibit VEGFR-2, a key target in cancer therapy, with potency comparable to established drugs like sunitinib and erlotinib .

CompoundVEGFR-2 Inhibition (IC50 µM)EGFR Inhibition (IC50 µM)PDGFR-β Inhibition (IC50 µM)
513.2 ± 1.763.6 ± 8.1196.2 ± 22.4
430.3 ± 5.042 ± 10.5>200

The above table summarizes the inhibitory effects of various compounds related to this compound on different kinases involved in cancer progression.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases that regulate cellular signaling pathways associated with proliferation and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit their proliferation.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on VEGFR Inhibition : A study demonstrated that a compound structurally related to this compound significantly reduced tumor growth in xenograft models by targeting VEGFR signaling pathways .
  • Neuroprotective Effects : In silico studies have suggested that derivatives may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

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